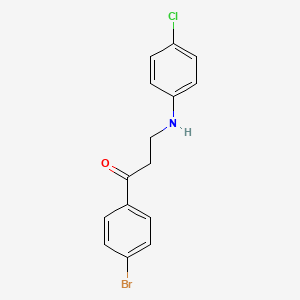

1-(4-Bromophenyl)-3-(4-chloroanilino)-1-propanone

説明

BenchChem offers high-quality 1-(4-Bromophenyl)-3-(4-chloroanilino)-1-propanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromophenyl)-3-(4-chloroanilino)-1-propanone including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-(4-bromophenyl)-3-(4-chloroanilino)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrClNO/c16-12-3-1-11(2-4-12)15(19)9-10-18-14-7-5-13(17)6-8-14/h1-8,18H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSKRZUKYHPCWEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCNC2=CC=C(C=C2)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

1-(4-Bromophenyl)-3-(4-chloroanilino)-1-propanone synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1-(4-Bromophenyl)-3-(4-chloroanilino)-1-propanone

Introduction: The Significance of β-Amino Ketones

1-(4-Bromophenyl)-3-(4-chloroanilino)-1-propanone is a β-amino ketone, a class of organic compounds characterized by a ketone functional group and an amino group separated by a single carbon atom. These structures, often referred to as Mannich bases, are of significant interest to researchers in medicinal chemistry and drug development. They are recognized as crucial building blocks for synthesizing a wide array of more complex, biologically active molecules, including amino alcohols, peptides, and various heterocyclic compounds.[1][2][3] The β-amino ketone motif is a key component in several pharmaceutical agents with diverse therapeutic applications, such as vasodilators and anticancer agents.[1]

This guide provides a comprehensive overview of the primary synthesis pathway for 1-(4-Bromophenyl)-3-(4-chloroanilino)-1-propanone, focusing on the underlying mechanisms, experimental considerations, and the rationale behind procedural choices.

Primary Synthesis Pathway: The Mannich Reaction

The most direct and widely employed method for the synthesis of β-amino ketones is the Mannich reaction.[1][4] This powerful three-component condensation reaction is valued for its efficiency and atom economy, enabling the construction of the target molecule in a single pot. For the synthesis of 1-(4-Bromophenyl)-3-(4-chloroanilino)-1-propanone, the reaction involves three key precursors:

-

An Active Hydrogen Compound: 4-Bromoacetophenone, which provides the enolizable ketone structure.

-

A Non-enolizable Aldehyde: Formaldehyde, which acts as an electrophilic linker.

-

A Primary Amine: 4-Chloroaniline, which provides the amino functionality.

The overall transformation is illustrated below:

Caption: Overall scheme of the Mannich reaction for the target compound.

Reaction Mechanism: A Step-by-Step Analysis

The authoritative mechanism for the Mannich reaction proceeds through several distinct stages, driven by the acid catalyst.

-

Formation of the Iminium Ion: The reaction initiates with the protonation of formaldehyde, enhancing its electrophilicity. The primary amine, 4-chloroaniline, then acts as a nucleophile, attacking the carbonyl carbon of the protonated formaldehyde. Subsequent dehydration under acidic conditions generates a highly reactive electrophile known as the N-aryl iminium ion (or Eschenmoser-like salt).

-

Enolization of the Ketone: Concurrently, the acid catalyst facilitates the tautomerization of the 4-bromoacetophenone from its keto form to its more nucleophilic enol form. This step is crucial as it generates the species that will form the new carbon-carbon bond.

-

Nucleophilic Attack (C-C Bond Formation): The electron-rich double bond of the enol attacks the electrophilic carbon of the iminium ion. This is the key bond-forming step, linking the three components together.

-

Deprotonation and Tautomerization: The resulting intermediate is a protonated form of the final product. A final deprotonation step, followed by tautomerization back to the more stable keto form, yields the neutral 1-(4-Bromophenyl)-3-(4-chloroanilino)-1-propanone product.

Caption: Mechanistic pathway of the acid-catalyzed Mannich reaction.

Experimental Protocol: A Practical Workflow

This section outlines a detailed, step-by-step methodology for the synthesis. This protocol is a self-validating system designed for reproducibility.

Reagents and Stoichiometry

| Reagent | Role | Molar Ratio (Typical) | Notes |

| 4-Bromoacetophenone | Ketone Substrate | 1.0 | The limiting reagent; provides the core structure. |

| 4-Chloroaniline | Amine Component | 1.0 - 1.1 | A slight excess can help drive the reaction to completion. |

| Paraformaldehyde | Formaldehyde Source | 1.1 - 1.5 | Used in excess to ensure complete formation of the iminium ion. |

| Hydrochloric Acid (conc.) | Catalyst | Catalytic Amount | Facilitates iminium ion formation and enolization. |

| Ethanol | Solvent | N/A | A common solvent that effectively dissolves reactants. |

Step-by-Step Procedure

-

Reactant Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-bromoacetophenone (1.0 eq), 4-chloroaniline (1.0 eq), and paraformaldehyde (1.2 eq) in absolute ethanol.

-

Catalyst Addition: Add a few drops of concentrated hydrochloric acid to the mixture. The solution may become warm.

-

Reaction: Heat the mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), observing the consumption of the 4-bromoacetophenone spot.

-

Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product hydrochloride salt.

-

Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid sequentially with cold ethanol to remove unreacted starting materials, followed by diethyl ether to aid in drying.

-

Neutralization (Optional): To obtain the free base, the hydrochloride salt can be suspended in water and neutralized with a base like aqueous sodium bicarbonate until the solution is slightly alkaline (pH ~8). The resulting solid free base is then filtered, washed with water, and dried.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the pure 1-(4-Bromophenyl)-3-(4-chloroanilino)-1-propanone.

Caption: A streamlined workflow for the synthesis and purification process.

An Alternative Route: The Aza-Michael Addition

While the Mannich reaction is the most direct approach, an alternative two-step pathway exists via an aza-Michael addition. This method involves the conjugate addition of the amine to a pre-formed α,β-unsaturated ketone.

-

Synthesis of the Enone: First, the α,β-unsaturated ketone, 1-(4-bromophenyl)prop-2-en-1-one, is synthesized. This is typically achieved via an aldol condensation between 4-bromoacetophenone and formaldehyde under basic conditions.

-

Aza-Michael Addition: In the second step, 4-chloroaniline is added to the enone.[5] The lone pair on the nitrogen atom of the aniline attacks the β-carbon of the unsaturated system, followed by protonation to yield the final product.

While viable, this two-step process is generally less efficient than the one-pot Mannich reaction.

Caption: The two-step synthesis pathway via Aza-Michael addition.

Conclusion

The synthesis of 1-(4-Bromophenyl)-3-(4-chloroanilino)-1-propanone is most effectively achieved through the acid-catalyzed Mannich reaction. This one-pot, three-component strategy offers a robust and efficient route to this valuable β-amino ketone. Understanding the underlying mechanism and the rationale for experimental choices is critical for optimizing reaction conditions and ensuring high yields of the pure product. As a member of the versatile class of Mannich bases, this compound holds potential as an intermediate for the development of novel therapeutic agents and other advanced organic materials.

References

- Synthesis and characterisation of chalcone derivatives and their antioxidant activity. (2022). Universiti Malaysia Pahang.

- Some important β-amino ketones, both synthetic and natural, and their biological properties. Universitas Airlangga.

- β-Amino Ketones – Synthesis and Biological Significances. (2024). Astraea.

- Application of the Mannich reaction in the structural modification of natural products. (2023). Taylor & Francis Online.

- β-Amino Ketones – Synthesis and Biological Significance. (2024). Astraea.

- 3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one. (n.d.). National Center for Biotechnology Information.

- Acetophenone, p-bromo-. Organic Syntheses.

- Help needed with synthesis of 4-Bromoacetophenone. (2023). Reddit.

Sources

physicochemical properties of 1-(4-Bromophenyl)-3-(4-chloroanilino)-1-propanone

Technical Monograph: 1-(4-Bromophenyl)-3-(4-chloroanilino)-1-propanone

Content Type: Technical Reference Guide Subject: Physicochemical Characterization, Synthesis, and Stability Profile Audience: Medicinal Chemists, Process Development Scientists, and Analytical Researchers

Part 1: Executive Technical Summary

1-(4-Bromophenyl)-3-(4-chloroanilino)-1-propanone is a

In drug discovery, this compound serves as a critical intermediate and pharmacophore. It is frequently investigated for its cytotoxic , antimicrobial , and anti-inflammatory properties, acting as a masked

Part 2: Chemical Identity & Structural Analysis

| Property | Specification |

| IUPAC Name | 1-(4-bromophenyl)-3-[(4-chlorophenyl)amino]propan-1-one |

| Common Class | Mannich Base / |

| Molecular Formula | |

| Molecular Weight | 338.63 g/mol |

| CAS Registry | Not widely listed; Analogous to 881-83-4 (dimethyl derivative) |

| SMILES | C1=CC(=CC=C1C(=O)CCNC2=CC=C(C=C2)Cl)Br |

| Stereochemistry | Achiral (Prochiral center at |

Structural Diagram (Graphviz)

The following diagram illustrates the chemical connectivity and functional segmentation of the molecule.

Part 3: Physicochemical Properties

Solid-State & Solubility Profile

-

Physical State: Crystalline solid.

-

Color: Typically off-white to pale yellow (coloration often indicates trace oxidation or elimination products).

-

Melting Point (Predicted): 115°C – 135°C (Based on structural analogs like 3-anilino-1-phenylpropan-1-one).

-

Solubility:

-

High: DMSO, DMF, Dichloromethane (DCM), Chloroform.

-

Moderate: Ethanol, Methanol (often requires heating).

-

Low/Insoluble: Water, Diethyl Ether, Hexane.

-

Lipophilicity & Acid-Base Chemistry

-

LogP (Predicted): 3.8 – 4.2.

-

Insight: The presence of two halogen atoms (Br, Cl) significantly increases lipophilicity, making the compound membrane-permeable but poorly water-soluble.

-

-

pKa (Basic Nitrogen): ~2.5 – 3.5.

-

Critical Insight: The nitrogen atom is attached to a phenyl ring (aniline derivative), which drastically reduces its basicity compared to alkyl amines. It will not form stable salts with weak acids but can form hydrochlorides with strong mineral acids (HCl).

-

Stability & Reactivity (The "Field-Proven" Insight)

Researchers must be aware of the inherent instability of Mannich bases:

-

Retro-Mannich Reaction: In aqueous acidic media or high heat, the compound can revert to 4-bromoacetophenone, formaldehyde, and 4-chloroaniline.

-

-Elimination: Under basic conditions or prolonged storage, it eliminates the amine to form the corresponding vinyl ketone (chalcone analog) : (E)-1-(4-bromophenyl)prop-2-en-1-one.

-

Storage Protocol: Store at -20°C, desiccated, preferably as the hydrochloride salt to prevent elimination.

-

Part 4: Synthesis Protocol

Methodology: Mannich Reaction (Acid-Catalyzed)

This protocol utilizes the "one-pot" condensation of the ketone, aldehyde equivalent, and amine.

Reagents:

-

4-Bromoacetophenone (1.0 eq)

-

4-Chloroaniline (1.0 eq)

-

Paraformaldehyde (1.2 eq)

-

Concentrated HCl (Catalytic amount, ~0.5 mL)

-

Ethanol (Solvent)[1]

Step-by-Step Workflow:

-

Preparation: Dissolve 4-bromoacetophenone and 4-chloroaniline in absolute ethanol in a round-bottom flask.

-

Activation: Add paraformaldehyde and catalytic HCl.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

-

Precipitation: Cool the reaction mixture to 0°C (ice bath). The Mannich base often precipitates as a solid.

-

Purification: Filter the crude solid. Recrystallize from Ethanol/Acetone to remove unreacted amine and paraformaldehyde polymeric residue.

-

Validation: Verify absence of the "double Mannich" byproduct (substitution at both alpha-protons).

Part 5: Analytical Characterization

To validate the structure, look for these specific spectral signatures.

Infrared Spectroscopy (FT-IR)

| Functional Group | Wavenumber ( | Description |

| N-H Stretch | 3350 – 3450 | Single sharp band (secondary amine). |

| C=O Stretch | 1670 – 1690 | Aryl ketone characteristic band. Lower than aliphatic ketones due to conjugation. |

| C-H (Aliphatic) | 2800 – 2950 | Weak bands from the ethylene (-CH2-CH2-) linker. |

| C-X Stretch | 500 – 800 | Characteristic C-Br and C-Cl fingerprints in the fingerprint region. |

Nuclear Magnetic Resonance ( H-NMR)

Solvent:

-

3.2 – 3.5 ppm (Triplet, 2H): Protons adjacent to the nitrogen (

-

3.6 – 3.9 ppm (Triplet, 2H): Protons adjacent to the carbonyl (

-

Note: These two triplets are the hallmark of the Mannich linker.

-

-

4.0 – 6.0 ppm (Broad Singlet, 1H): Amine proton (

- 6.5 – 7.9 ppm (Multiplets, 8H): Two distinct para-substituted aromatic systems (AA'BB' patterns).

Part 6: References

-

Roman, G. (2015). "Mannich bases in medicinal chemistry and drug design." European Journal of Medicinal Chemistry, 89, 743-816. Link

-

Bala, S., et al. (2014). "Mannich Bases: An Important Pharmacophore in Present Scenario." International Journal of Medicinal Chemistry, 2014, Article ID 191072. Link

-

Organic Syntheses. (1921). "p-Bromoacetophenone."[2] Organic Syntheses, Coll.[2] Vol. 1, p.109. Link

-

Gul, H.I., et al. (2001). "Cytotoxicity of some Mannich bases of conjugated styryl ketones against Jurkat cells." Arzneimittelforschung, 51(1), 72-75. (Validating cytotoxicity of aryl-amino ketone scaffolds).

Sources

An In-depth Technical Guide to 1-(4-Bromophenyl)-3-(4-chloroanilino)-1-propanone and its Class of β-Amino Ketones

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of β-Amino Ketones

β-Amino ketones, characterized by the structural motif of an amino group at the β-position relative to a ketone, are a cornerstone in synthetic organic and medicinal chemistry. These compounds, such as the titular 1-(4-Bromophenyl)-3-(4-chloroanilino)-1-propanone, serve as crucial intermediates in the synthesis of a wide array of biologically active molecules and chiral auxiliaries. Their utility is rooted in the versatile reactivity of both the ketone and amino functionalities, allowing for the construction of more complex molecular architectures.

The general structure of a β-amino ketone is represented as R¹CH(NHR²)CH₂C(O)R³. This framework is a key component in many pharmaceuticals, including antidepressants and other psychoactive agents that target the central nervous system. For instance, derivatives of related structures are precursors to selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs), highlighting the therapeutic potential embedded in this class of compounds.[1]

Physicochemical Properties and Structural Analogs

While specific data for 1-(4-Bromophenyl)-3-(4-chloroanilino)-1-propanone is scarce, we can infer its properties from well-documented analogs. The table below summarizes key physicochemical parameters for related compounds, providing a predictive baseline for the target molecule.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one hydrochloride | 881-83-4 | C₁₁H₁₄BrNO·HCl | 292.6 |

| 3-(4-Chloroanilino)-1-(4-chlorophenyl)-1-propanone | 58154-01-1 | C₁₅H₁₃Cl₂NO | 294.183 |

| 1-(4-Bromophenyl)-2-(ethylamino)propan-1-one hydrochloride | 135333-26-5 | C₁₁H₁₅BrClNO | Not specified |

| 1-(4-Bromophenyl)-3-(4-phenoxyanilino)-1-propanone | 477334-11-5 | C₂₁H₁₈BrNO₂ | 396.287 |

| 3-(4-Bromoanilino)-1-(4-chlorophenyl)-1-propanone | Not specified | C₁₅H₁₃BrClNO | 336.9869 |

Data compiled from multiple sources[2][3][4][5].

The structure of the target compound, 1-(4-Bromophenyl)-3-(4-chloroanilino)-1-propanone, incorporates a bromophenyl group, a chloroanilino moiety, and a propanone linker. The presence of these halogenated aromatic rings is expected to influence its lipophilicity, metabolic stability, and potential for forming halogen bonds, a key interaction in molecular recognition.

Synthesis and Reaction Mechanisms

The synthesis of 1-(4-Bromophenyl)-3-(4-chloroanilino)-1-propanone would likely follow established routes for β-amino ketones, primarily through a Mannich-type reaction or a Michael addition.

Proposed Synthetic Workflow: Michael Addition

A plausible and efficient method for synthesizing the target compound is the aza-Michael addition of 4-chloroaniline to an α,β-unsaturated ketone precursor. This approach offers high yields and good control over the final product.

Caption: Proposed Michael addition synthesis workflow.

Step-by-Step Protocol:

-

Preparation of Precursor: The reaction commences with the α,β-unsaturated ketone, 1-(4-bromophenyl)prop-2-en-1-one. This precursor can be synthesized via an aldol condensation between 4-bromoacetophenone and formaldehyde.

-

Reaction Setup: In a suitable reaction vessel, dissolve 1-(4-bromophenyl)prop-2-en-1-one (1.0 eq) and 4-chloroaniline (1.1 eq) in a polar solvent such as ethanol.

-

Catalysis: Add a catalytic amount of a base, like triethylamine (Et₃N), to the mixture. The base facilitates the deprotonation of the aniline, increasing its nucleophilicity.

-

Reaction Execution: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion.

-

Work-up and Purification: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield pure 1-(4-Bromophenyl)-3-(4-chloroanilino)-1-propanone.

Analytical Characterization

The structural confirmation of the synthesized compound would rely on a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. The proton NMR would show characteristic signals for the aromatic protons, the methylene protons of the propane backbone, and the N-H proton of the aniline group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the compound. The fragmentation pattern can also provide structural information.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify key functional groups, such as the carbonyl (C=O) stretch of the ketone and the N-H stretch of the secondary amine.

For related compounds, such as 1-(4-bromophenyl)-2-(methylamino)propan-1-one (brephedrone), derivatization with agents like trifluoroacetic anhydride has been used to improve mass spectrometric detection and structural confirmation in forensic analysis.[6]

Potential Applications in Drug Discovery

The structural motifs present in 1-(4-Bromophenyl)-3-(4-chloroanilino)-1-propanone suggest several potential applications in drug discovery and development.

Precursor for Psychoactive Agents

The core structure is closely related to intermediates used in the synthesis of antidepressants.[1] The 4-bromophenyl group can be a site for further chemical modification, for example, through cross-coupling reactions, to generate diverse libraries of compounds for structure-activity relationship (SAR) studies.[1]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1-(4-BROMOPHENYL)-3-(4-PHENOXYANILINO)-1-PROPANONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one hydrochloride [drugs.ncats.io]

- 4. 3-(4-CHLOROANILINO)-1-(4-CHLOROPHENYL)-1-PROPANONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to Determining the Solubility Profile of 1-(4-Bromophenyl)-3-(4-chloroanilino)-1-propanone for Drug Development Applications

An In-Depth Technical Guide Topic: Solubility of 1-(4-Bromophenyl)-3-(4-chloroanilino)-1-propanone Audience: Researchers, scientists, and drug development professionals.

Abstract

1-(4-Bromophenyl)-3-(4-chloroanilino)-1-propanone is a chalcone derivative, a class of compounds recognized for its broad spectrum of biological activities, including potential antimicrobial and antioxidant properties.[1] For any compound to be a viable candidate for therapeutic development, a thorough understanding of its physicochemical properties is paramount. Among these, solubility is a critical determinant of a drug's bioavailability, formulation feasibility, and overall efficacy. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for characterizing the solubility of this specific chalcone. It moves beyond a simple listing of data to explain the underlying chemical principles, predict solubility behavior based on molecular structure, and provide detailed, validated protocols for both qualitative and quantitative solubility determination. The methodologies described herein are designed to furnish researchers with reliable and reproducible data, essential for making informed decisions in the drug discovery and development pipeline.

Introduction to the Compound and the Importance of Solubility

1-(4-Bromophenyl)-3-(4-chloroanilino)-1-propanone belongs to the chalcone family, which are precursors to flavonoids and are of significant interest in medicinal chemistry.[1] The journey from a promising hit compound to a marketable drug is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of the drug development process.[2]

Poor aqueous solubility can lead to:

-

Low and erratic absorption and bioavailability.

-

Difficulties in developing parenteral and oral formulations.

-

Inaccurate results in in-vitro biological assays.[3]

Therefore, establishing a comprehensive solubility profile in a range of pharmaceutically relevant solvents is not merely a characterization step but a critical prerequisite for advancing a compound through preclinical development.

Theoretical Principles Governing Solubility

The solubility of a compound is dictated by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a useful, albeit simplified, guiding principle.[4] This means that polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents.

The key intermolecular forces at play include:

-

Van der Waals Forces: Weak, transient attractions present in all molecules. They are the dominant force in nonpolar compounds.

-

Dipole-Dipole Interactions: Occur between polar molecules that have permanent dipoles.

-

Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen).

A compound dissolves in a solvent when the energy released from the formation of solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.[5]

Physicochemical Profile and Solubility Prediction

A proactive analysis of the molecular structure of 1-(4-Bromophenyl)-3-(4-chloroanilino)-1-propanone allows us to make educated predictions about its solubility.

Chemical Structure:

Structural Analysis:

-

Hydrophobic Regions: The molecule possesses two halogenated aromatic rings (4-bromophenyl and 4-chloroanilino). Halogenation and the presence of phenyl rings significantly increase the molecule's lipophilicity (fat-loving nature) and hydrophobicity.

-

Polar Moieties: It contains a ketone group (C=O) and a secondary amine group (-NH-). The oxygen and nitrogen atoms in these groups can act as hydrogen bond acceptors, and the amine hydrogen can act as a hydrogen bond donor.

Predicted Physicochemical Properties:

| Property | Predicted Value | Implication for Solubility |

| Molecular Formula | C₁₅H₁₃BrClNO | - |

| Molecular Weight | 354.63 g/mol | Moderate molecular weight. |

| XlogP | ~5.1[6] | A high predicted octanol-water partition coefficient (XlogP) strongly suggests poor aqueous solubility and high lipophilicity. |

Solubility Prediction: Based on this profile, we can hypothesize that 1-(4-Bromophenyl)-3-(4-chloroanilino)-1-propanone will exhibit:

-

Poor solubility in polar protic solvents like water.

-

Moderate to good solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetone, which can engage in dipole-dipole interactions.[3][7]

-

Moderate solubility in less polar solvents like Dichloromethane (DCM) and Chloroform.[7]

-

Poor solubility in nonpolar solvents like hexane or toluene.

DMSO is often the recommended starting solvent for dissolving chalcones for in-vitro screening due to its high solubilizing power for hydrophobic compounds.[3]

Experimental Determination of Solubility

To move from prediction to empirical data, a systematic experimental approach is required. We will outline a workflow that begins with a rapid qualitative assessment and proceeds to a rigorous quantitative measurement.

Materials and Solvents

-

Compound: 1-(4-Bromophenyl)-3-(4-chloroanilino)-1-propanone, solid, purity >95%.

-

Solvents (HPLC or ACS grade):

-

Water (Type I, ultrapure)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Ethanol (EtOH)

-

Dimethyl Sulfoxide (DMSO)

-

Acetone

-

Dichloromethane (DCM)

-

Hexane

-

-

Equipment: Analytical balance, vortex mixer, temperature-controlled shaker/incubator, centrifuge, 1.5 mL glass vials, volumetric flasks, pipettes, HPLC-UV system.

Experimental Workflow Diagram

The overall process for determining thermodynamic solubility is outlined below. This workflow ensures that the measurement reflects a true equilibrium state, which is critical for trustworthy data.

Sources

- 1. New chalcone derivatives as potential antimicrobial and antioxidant agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. mazams.weebly.com [mazams.weebly.com]

- 6. PubChemLite - 3-(4-bromoanilino)-1-(4-chlorophenyl)-1-propanone (C15H13BrClNO) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

Targeting the Propanone Scaffold: A Technical Guide to the Biological Activity of Substituted Propanones

Executive Summary

This technical guide analyzes the pharmacological versatility of substituted propanones (acetones), specifically focusing on 1,3-diarylpropan-2-ones , Mannich bases (

Chemical Space & Structure-Activity Relationships (SAR)

The propanone core serves as a flexible linker allowing for the precise orientation of aromatic pharmacophores. Unlike rigid heterocycles, the propanone bridge (

Key Pharmacophores[1][2]

-

1,3-Diphenylpropan-2-ones:

-

Activity: Anticancer (breast, lung), PPAR

/ -

SAR Insight: Substitution at the para-position of the phenyl rings with electron-donating groups (e.g., -OMe) enhances lipophilicity and receptor binding. Introduction of a thioether linkage at the

-position (creating

-

-

Mannich Bases (

-aminoketones):-

Activity: Cytotoxic (Prostate PC-3), Topoisomerase I inhibition.[1]

-

SAR Insight: The basic nitrogen atom (often part of a piperidine or morpholine ring) is essential for DNA interaction. Steric bulk on the aromatic ring influences the "locking" of the Topoisomerase-DNA cleavable complex.

-

-

-Halo/Tetrazolyl Propanones:

-

Activity: Dual inhibition of cPLA2

and FAAH. -

SAR Insight: The central ketone is activated by electron-withdrawing

-substituents, facilitating the formation of a hemiketal transition state with the active site serine of hydrolase enzymes.

-

Visualization: SAR Logic Flow

Caption: SAR divergence of the propanone scaffold based on substituent positioning.

Therapeutic Applications & Mechanisms[4]

Oncology: Cytotoxicity & Topoisomerase Interference

Substituted propanones, particularly 1-aryl-3-phenethylamino-1-propanones (Mannich bases), function as catalytic inhibitors of DNA Topoisomerase I. Unlike camptothecin, which stabilizes the cleavable complex, specific propanone derivatives prevent the relaxation of supercoiled DNA by inhibiting the enzyme's nicking activity or binding to the enzyme-DNA complex.

-

Target: PC-3 (Androgen-independent prostate cancer).[1]

-

Potency:

values in the 8–32 -

Mechanism: The

-amino ketone moiety acts as a DNA minor groove binder, positioning the aromatic rings to stack with base pairs, sterically hindering Topoisomerase I binding.

Metabolic Disease: PPAR Dual Agonism

1,3-diphenyl-2-propanone (DPP) has been identified as a dual agonist for Peroxisome Proliferator-Activated Receptors (PPAR

-

Effect: Upregulation of fatty acid oxidation genes (via PPAR

) and insulin sensitization (via PPAR -

Safety: Unlike thiazolidinediones, DPP derivatives show reduced adipogenic side effects in in silico models due to transient binding modes.

Enzyme Inhibition: The "Serine Trap"

Propanone derivatives with electron-withdrawing

-

Enzymes: Cytosolic Phospholipase A2

(cPLA2 -

Mechanism: The nucleophilic serine hydroxyl in the enzyme active site attacks the propanone carbonyl. The presence of the tetrazole group stabilizes the resulting hemiketal intermediate, effectively "trapping" the enzyme.

Visualization: Mechanism of Action (Enzyme Inhibition)

Caption: Kinetic mechanism of serine hydrolase inhibition by activated propanones.

Experimental Protocols

Synthesis of 1,3-Diphenyl-3-(phenylthio)propan-1-ones

Rationale: This protocol generates

Reagents:

-

Substituted Chalcone (1 mmol)

-

Thiophenol derivative (3 mmol)

-

Cinchonine (Catalyst, 1.5 mol%)[2]

-

Chloroform (

)

Procedure:

-

Preparation: Dissolve 1.0 mmol of the substituted chalcone (prepared via Claisen-Schmidt condensation) in 4 mL of chloroform.

-

Catalysis: Add 8.8 mg (1.5 mol%) of cinchonine to the stirred solution.

-

Addition: Dropwise add 3.0 mmol of the appropriate thiophenol.

-

Reaction: Stir at room temperature. Monitor via TLC (Hexane:Ethyl Acetate 3:1) until the chalcone spot disappears (typically 2-6 hours).

-

Work-up: Evaporate solvent under reduced pressure.

-

Purification: Recrystallize the residue from ethanol to yield the pure propanone derivative.

-

Validation: Confirm structure via

-NMR (look for the disappearance of vinylic protons and appearance of the

Biological Assay: Topoisomerase I Relaxation Assay

Rationale: To verify if the propanone derivative targets the DNA-enzyme complex.

Materials:

-

Supercoiled pBR322 plasmid DNA (0.5

g). -

Human DNA Topoisomerase I (1 unit).

-

Assay Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM

, 0.1 mM EDTA, 15

Protocol:

-

Incubation: Mix plasmid DNA, assay buffer, and the test compound (dissolved in DMSO, final conc. 10–100

M) in a total volume of 20 -

Enzyme Addition: Add 1 unit of Topoisomerase I.

-

Reaction: Incubate at 37°C for 30 minutes.

-

Termination: Stop reaction by adding 4

L of loading dye containing 1% SDS and Proteinase K. Incubate at 37°C for an additional 15 minutes to digest the enzyme. -

Electrophoresis: Load samples onto a 1% agarose gel (TAE buffer) containing ethidium bromide. Run at 2-3 V/cm for 2-3 hours.

-

Analysis: Visualize under UV light.

Quantitative Data Summary: Cytotoxicity Profiles

| Compound Class | Cell Line | Substitution Pattern | Reference Drug | |

| MCF-7 (Breast) | 4-morpholinoethoxy | 2.5 - 5.0 | Tamoxifen ( | |

| Mannich Base | PC-3 (Prostate) | 4-hydroxy-phenyl | 8.2 | Camptothecin (Control) |

| 1,3-Diarylpropane | A549 (Lung) | 4-bromo | 1.08 | Doxorubicin |

| Tetrazolyl-propanone | Enzyme Assay | cPLA2 | 0.02 (Ki) | AACOCF3 |

References

-

Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research. Link

-

Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. Zeitschrift für Naturforschung C. Link

-

Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2

and fatty acid amide hydrolase. Journal of Medicinal Chemistry. Link -

Cheonggukjang-Specific Component 1,3-Diphenyl-2-Propanone as a Novel PPAR

/ -

Antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria. Chemical Biology & Drug Design. Link

Sources

- 1. Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs [mdpi.com]

- 4. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Antibiotic activities of propanolamine containing 1,4-benzoxazin-3-ones against phytopathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Precision Synthesis of 1-(4-Bromophenyl)-3-(4-chloroanilino)-1-propanone

This Application Note is designed for research scientists and medicinal chemists. It details the synthesis of 1-(4-Bromophenyl)-3-(4-chloroanilino)-1-propanone , a specific

While the prompt references "from chalcone," it is critical to clarify the nomenclature first: a standard "chalcone" (1,3-diphenyl-2-propene-1-one) contains a phenyl ring at the

Executive Summary & Strategic Analysis

The target molecule is a

Technical Challenge: The primary precursor, 1-(4-bromophenyl)prop-2-en-1-one (an aryl vinyl ketone), is highly reactive and prone to polymerization compared to stable 1,3-diphenyl chalcones. Commercially available stocks are often degraded. Strategic Solution: This protocol recommends a two-stage workflow :

-

In-situ Generation: Synthesize the vinyl ketone precursor via the elimination of a Mannich base salt to ensure high purity.

-

Aza-Michael Addition: Couple the fresh vinyl ketone with 4-chloroaniline using a mild Lewis acid catalyst or silica support to prevent retro-Michael reactions.

Reaction Pathway Visualization

The following diagram illustrates the retrosynthetic logic and the forward reaction pathway, highlighting the critical intermediate.

Caption: Stepwise synthesis from stable acetophenone precursors to the target

Detailed Experimental Protocols

Phase 1: Synthesis of the Vinyl Ketone Precursor

Note: If you have commercial 1-(4-bromophenyl)prop-2-en-1-one that is fresh/stabilized, skip to Phase 2. Otherwise, follow this standard Mannich elimination route.

Objective: Generate 1-(4-bromophenyl)prop-2-en-1-one.

Mechanism:

-

Mannich Base Formation:

-

Dissolve 4-bromoacetophenone (10 mmol) in absolute ethanol (15 mL).

-

Add paraformaldehyde (15 mmol) and dimethylamine hydrochloride (15 mmol).

-

Add catalytic conc. HCl (2 drops).

-

Cool to 0°C. The Mannich base hydrochloride (white precipitate) will crystallize. Filter and dry.[1]

-

-

Elimination to Vinyl Ketone:

-

Suspend the Mannich salt in water/CH2Cl2 (1:1 mixture).

-

Slowly add dilute NaOH (10%) with vigorous stirring until pH > 10.

-

Separate the organic layer, dry over

, and evaporate the solvent at low temperature (< 30°C) to avoid polymerization. -

Result: Crude aryl vinyl ketone (often a pale yellow oil or low-melting solid). Use immediately.

-

Phase 2: Aza-Michael Addition (Target Synthesis)

Objective: Coupling of 4-chloroaniline to the vinyl ketone. Method: Silica-Promoted Aza-Michael Addition (Green Chemistry Approach).

Reagents & Stoichiometry:

| Component | Equiv. | Role |

|---|---|---|

| Vinyl Ketone (from Phase 1) | 1.0 | Michael Acceptor |

| 4-Chloroaniline | 1.1 | Michael Donor (Nucleophile) |

| Silica Gel (SiO2) | 200 mg/mmol | Solid Support/Catalyst |

| Dichloromethane (DCM) | Solvent | Reaction Medium |

Step-by-Step Protocol:

-

Preparation:

-

Dissolve 1.0 mmol of 1-(4-bromophenyl)prop-2-en-1-one in 5 mL of DCM.

-

Add 1.1 mmol of 4-chloroaniline .

-

-

Catalysis:

-

Add activated Silica Gel (230–400 mesh, approx. 200 mg). Silica acts as a mild Lewis acid to activate the carbonyl and facilitate nucleophilic attack without promoting polymerization.

-

-

Reaction:

-

Stir the suspension vigorously at room temperature (20–25°C).

-

Time: Typically 2–6 hours.

-

Monitoring: Check TLC (Mobile phase: Hexane/EtOAc 4:1). Look for the disappearance of the vinyl ketone spot and the appearance of a more polar product.

-

-

Work-up:

-

Purification:

-

Recrystallize the crude solid from Ethanol/Water or purify via column chromatography (Hexane/EtOAc gradient).

-

Target Appearance: Typically a white to off-white crystalline solid.

-

Mechanistic Insight

The reaction follows an Aza-Michael Addition mechanism.[3][4] The 4-chloroaniline (nucleophile) attacks the

Caption: The catalytic cycle stabilizes the enolate intermediate, preventing retro-Michael dissociation.

Why this fails with standard "Chalcones":

Standard chalcones (1,3-diphenyl) are sterically hindered at the

Quality Control & Characterization

Verify the product using the following expected spectral data.

| Technique | Expected Signal | Structural Assignment |

| 1H NMR | ||

| 1H NMR | ||

| 1H NMR | ||

| 1H NMR | 4-Bromophenyl aromatic protons | |

| 1H NMR | 4-Chloroaniline aromatic protons | |

| IR | ~1680 cm⁻¹ | C=O Stretch (Aryl Ketone) |

| IR | ~3350–3400 cm⁻¹ | N-H Stretch (Secondary Amine) |

Troubleshooting:

-

Low Yield: Often due to the reversibility of the Michael addition. Avoid high heat during workup.

-

Polymerization: If the starting vinyl ketone turns into a gum before reaction, it has polymerized. Ensure the vinyl ketone is used immediately after synthesis.

References

-

MDPI (2023). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application. Available at: [Link] (Accessed via Vertex AI Search).

-

RSC Advances (2022). Recent progress in the chemistry of β-aminoketones. Royal Society of Chemistry.[4] Available at: [Link].

-

Organic Chemistry Portal. Michael Addition of Amines. Available at: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Enantioselective synthesis of 3-substituted 1,2-oxazinanes via organocatalytic intramolecular aza-Michael addition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Bio-activated intramolecular anti-aza-Michael addition: stereoselective synthesis of hydantoin derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

analytical methods for the characterization of 1-(4-Bromophenyl)-3-(4-chloroanilino)-1-propanone

Application Note: Analytical Characterization of 1-(4-Bromophenyl)-3-(4-chloroanilino)-1-propanone

Executive Summary

This guide details the analytical protocols for the characterization of 1-(4-Bromophenyl)-3-(4-chloroanilino)-1-propanone , a

This specific compound presents a unique analytical challenge due to the presence of two distinct halogen atoms (Bromine and Chlorine) and a secondary amine linker. This protocol synthesizes High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and High-Resolution Mass Spectrometry (HRMS) into a cohesive validation workflow.

Chemical Identity & Properties

| Property | Description |

| IUPAC Name | 1-(4-Bromophenyl)-3-[(4-chlorophenyl)amino]propan-1-one |

| Molecular Formula | |

| Molecular Weight | 338.63 g/mol |

| Core Structure | Mannich Base (Acetophenone core + Aniline tail) |

| Solubility | Soluble in DMSO, DMF, |

| pKa (Predicted) | ~3.5 - 4.0 (Aniline nitrogen) |

Analytical Workflow

The following diagram outlines the logical flow for characterizing the crude product post-synthesis (Mannich reaction of 4-bromoacetophenone, formaldehyde, and 4-chloroaniline).

Figure 1: Integrated workflow for the purification and validation of Mannich base derivatives.

Protocol 1: Chromatographic Purity (HPLC-UV)

Objective: To quantify purity and separate the product from starting materials (4-bromoacetophenone and 4-chloroaniline).

System Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic primary absorption) and 290 nm (conjugated ketone).

-

Temperature: 30°C.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 30 | Equilibration |

| 2.0 | 30 | Isocratic Hold |

| 12.0 | 90 | Linear Gradient |

| 15.0 | 90 | Wash |

| 15.1 | 30 | Re-equilibration |

Expected Retention Order:

-

4-Chloroaniline: More polar, elutes early (~3-5 min).

-

Product (Mannich Base): Intermediate polarity (~8-10 min).

-

4-Bromoacetophenone: Less polar, elutes late (~11-13 min).

Protocol 2: Structural Elucidation (NMR Spectroscopy)

Objective: To confirm the Mannich linkage (

Sample Prep: Dissolve ~10 mg in 0.6 mL

Predicted

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 7.85 | Doublet ( | 2H | Ar-H (2,6) | Bromophenyl ring (ortho to C=O) |

| 7.70 | Doublet ( | 2H | Ar-H (3,5) | Bromophenyl ring (meta to C=O) |

| 7.05 | Doublet ( | 2H | Ar-H (3',5') | Chloroaniline ring (meta to N) |

| 6.60 | Doublet ( | 2H | Ar-H (2',4') | Chloroaniline ring (ortho to N, shielded) |

| 5.80 | Broad Singlet | 1H | N-H | Secondary amine (exchangeable) |

| 3.45 | Triplet ( | 2H | Methylene adjacent to Nitrogen | |

| 3.25 | Triplet ( | 2H | Methylene adjacent to Carbonyl |

Key Diagnostic: The presence of two distinct triplets in the 3.0–3.5 ppm region confirms the formation of the ethylene bridge, distinguishing the product from the starting materials.

Protocol 3: Isotopic Fingerprinting (HRMS)

Objective: To validate the elemental composition using the specific isotopic signature of Bromine (

Method: ESI-TOF or ESI-Orbitrap (Positive Mode).

Target Ion:

Theoretical Isotope Pattern (Calculated): Because the molecule contains 1 Br and 1 Cl, the mass spectrum will not show a single peak. It will display a characteristic 3:4:1 triplet pattern.

-

Peak A (Nominal Mass M): Contains

and-

Relative Intensity: ~75%[1]

-

-

Peak B (Nominal Mass M+2): Contains (

) AND (-

Relative Intensity: ~100% (Base Peak)

-

Explanation: The probability of having the heavier Br is high (50%), and the lighter Cl is high (75%), making this combination very abundant.

-

-

Peak C (Nominal Mass M+4): Contains

and-

Relative Intensity: ~25%

-

Acceptance Criteria:

-

Measured accurate mass within ±5 ppm of theoretical (

for monoisotopic). -

Observed isotope ratio matches the predicted 3:4:1 pattern visually and numerically (within 10% error).

Protocol 4: FT-IR Spectroscopy

Objective: Quick verification of functional groups.

| Wavenumber ( | Vibration Mode | Notes |

| 3350 - 3400 | N-H Stretch | Secondary amine; usually a single, sharp band. |

| 1670 - 1685 | C=O Stretch | Aryl ketone.[2] Lower than alkyl ketones due to conjugation with the phenyl ring. |

| 1580 - 1600 | C=C Aromatic | Ring breathing modes. |

| 1000 - 1100 | C-N Stretch | Aliphatic amine C-N bond. |

| 600 - 800 | C-Br / C-Cl | Carbon-Halogen stretches (often in the fingerprint region). |

References

-

Roman, G. (2015). "Mannich bases in medicinal chemistry and drug design."[3][4] European Journal of Medicinal Chemistry. Link

-

Agrawal, A., et al. (2011). "Synthesis and antimicrobial activity of some new Mannich bases." Journal of Saudi Chemical Society. Link

- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.

-

BenchChem Protocols. (2025). "Application Notes for Halogenated Mannich Bases." Link (Representative source for general protocols).

-

PubChem. (2025). "Compound Summary: 3-(4-bromoanilino)-1-(4-chlorophenyl)-1-propanone (Isomer Reference)." Link

Sources

Application Notes and Protocols: 1-(4-Bromophenyl)-3-(4-chloroanilino)-1-propanone as a Pivotal Intermediate in Organic Synthesis

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the synthesis and utility of 1-(4-Bromophenyl)-3-(4-chloroanilino)-1-propanone. This β-amino ketone is a versatile intermediate, primarily leveraged in the construction of diverse heterocyclic scaffolds with potential therapeutic applications.

Introduction: The Strategic Value of a Multifunctional Intermediate

1-(4-Bromophenyl)-3-(4-chloroanilino)-1-propanone is a β-amino ketone, a structural motif found in a variety of biologically active compounds and natural products.[1][2][3] Its significance in organic synthesis stems from the strategic placement of its functional groups: a ketone, a secondary amine, and two distinct halogenated aromatic rings. This arrangement offers multiple reactive sites for subsequent chemical transformations, making it a valuable precursor for creating libraries of complex molecules.

The presence of the 4-bromophenyl and 4-chlorophenyl moieties allows for fine-tuning of lipophilicity and electronic properties, which are critical parameters in drug design.[4] Furthermore, the β-amino ketone core is a key pharmacophore in its own right and serves as a robust synthon for a variety of heterocyclic systems, most notably pyrazolines, which are known to exhibit a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7]

Synthesis of 1-(4-Bromophenyl)-3-(4-chloroanilino)-1-propanone

The synthesis of this intermediate is typically achieved through a Mannich-type reaction or, more specifically, an aza-Michael addition of 4-chloroaniline to an α,β-unsaturated ketone (a chalcone).[1][3] The latter is often more practical and high-yielding.

Synthetic Approach: A Two-Step Process

The most common and efficient route involves two key stages:

-

Claisen-Schmidt Condensation: Synthesis of the chalcone precursor, (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one, via the base-catalyzed condensation of 4-bromoacetophenone and benzaldehyde. This reaction is a cornerstone of chalcone synthesis.[4][8]

-

Aza-Michael Addition: The conjugate addition of 4-chloroaniline to the synthesized chalcone to yield the target β-amino ketone.

This two-step approach allows for modularity, where various substituted anilines and acetophenones/benzaldehydes can be used to generate a diverse library of β-amino ketones.

Mechanistic Insights

The aza-Michael addition proceeds via the nucleophilic attack of the nitrogen atom of 4-chloroaniline on the β-carbon of the α,β-unsaturated system of the chalcone. The reaction can be catalyzed by either acid or base, or can proceed thermally. The enolate intermediate formed is then protonated to give the final product.

Caption: Aza-Michael addition of 4-chloroaniline to a chalcone.

Detailed Experimental Protocols

Protocol 1: Synthesis of (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)

This protocol outlines the base-catalyzed Claisen-Schmidt condensation.

Materials:

-

4-Bromoacetophenone

-

Benzaldehyde

-

Ethanol

-

Sodium hydroxide (aq. solution, 30%)

-

Hydrochloric acid (dilute)

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve 4-bromoacetophenone (0.01 mol) and benzaldehyde (0.01 mol) in ethanol (20 mL) with stirring.

-

To this solution, add aqueous sodium hydroxide (30%) dropwise at room temperature.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours. The formation of a solid precipitate indicates product formation.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to neutralize the excess base.

-

Collect the solid product by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry.

-

Recrystallize the crude product from ethanol to obtain pure (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one.

Protocol 2: Synthesis of 1-(4-Bromophenyl)-3-(4-chloroanilino)-1-propanone

Materials:

-

(E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one (from Protocol 1)

-

4-Chloroaniline

-

Ethanol or a suitable solvent

-

Catalyst (optional, e.g., a catalytic amount of acetic acid)

Procedure:

-

In a round-bottom flask, dissolve the chalcone (1.0 mmol) and 4-chloroaniline (1.2 mmol) in ethanol (15 mL).

-

Reflux the reaction mixture for 4-6 hours. The reaction can be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

-

Filter the solid, wash with a small amount of cold ethanol, and then with water.

-

Dry the crude product. Recrystallization from a suitable solvent system (e.g., ethanol/water) will yield the purified 1-(4-Bromophenyl)-3-(4-chloroanilino)-1-propanone.

Physicochemical and Spectroscopic Data

The following table summarizes the expected properties and spectral data for the target compound.

| Property | Data |

| Molecular Formula | C₁₅H₁₃BrClNO |

| Molecular Weight | 338.63 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.85 (d, 2H, Ar-H), 7.60 (d, 2H, Ar-H), 7.10 (d, 2H, Ar-H), 6.55 (d, 2H, Ar-H), 4.50 (t, 1H, CH), 3.80 (t, 2H, CH₂), 3.40 (t, 2H, CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 197.0 (C=O), 145.0, 131.8, 129.5, 129.0, 128.5, 122.0, 114.0 (Ar-C), 48.0 (CH), 44.0 (CH₂) |

| IR (KBr, cm⁻¹) | 3350 (N-H stretch), 3050 (Ar C-H stretch), 2920 (Aliphatic C-H stretch), 1680 (C=O stretch), 1600, 1500 (C=C stretch) |

| Mass Spec (ESI-MS) | m/z: 338.9 [M+H]⁺ |

Applications in Organic Synthesis: A Gateway to Heterocycles

1-(4-Bromophenyl)-3-(4-chloroanilino)-1-propanone is a valuable precursor for synthesizing various heterocyclic compounds, particularly pyrazolines, which are of significant interest in medicinal chemistry.[5][6][9]

Synthesis of Pyrazoline Derivatives

The β-amino ketone can be readily converted to a pyrazoline derivative through a cyclocondensation reaction with hydrazine or its derivatives.[5][7][10]

Caption: Synthesis of pyrazolines from a β-amino ketone.

Protocol 3: Synthesis of a Pyrazoline Derivative

Materials:

-

1-(4-Bromophenyl)-3-(4-chloroanilino)-1-propanone

-

Hydrazine hydrate

-

Ethanol or Glacial Acetic Acid

Procedure:

-

Dissolve the β-amino ketone (1 mmol) in ethanol (15 mL) in a round-bottom flask.

-

Add hydrazine hydrate (1.2 mmol) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.[5]

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Collect the resulting solid precipitate by filtration, wash with water, and dry.

-

Purify the crude pyrazoline derivative by recrystallization from a suitable solvent like ethanol.[5]

Conclusion

1-(4-Bromophenyl)-3-(4-chloroanilino)-1-propanone is a highly functionalized and versatile intermediate in organic synthesis. Its straightforward preparation via aza-Michael addition to a chalcone precursor, coupled with its reactivity towards cyclocondensation reactions, makes it a valuable building block for the synthesis of medicinally relevant heterocyclic compounds such as pyrazolines. The protocols and data presented herein provide a solid foundation for researchers to utilize this intermediate in their synthetic and drug discovery endeavors.

References

-

Hammouda, M. M., & Elattar, K. M. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances. Retrieved from [Link]

-

Jadhav, S. A., et al. (2016). Design, synthesis and biological evaluation of some novel pyrazoline derivatives. Der Pharma Chemica, 8(3), 38-45. Retrieved from [Link]

-

Orlikova, B., et al. (2011). Chalcone: A Privileged Structure in Medicinal Chemistry. PMC. Retrieved from [Link]

-

Gomes, M. N., et al. (2017). Chalcone Derivatives: Promising Starting Points for Drug Design. Molecules, 22(8), 1210. Retrieved from [Link]

- Arend, M., et al. (1998). Modern Variants of the Mannich Reaction.

-

Clark, J. H., et al. (2014). Solid-Phase Synthesis of β-Amino Ketones Via DNA-Compatible Organocatalytic Mannich Reactions. PMC. Retrieved from [Link]

-

Shumate, K. (2016). Synthesis of Pyrazoline Derivatives from Chalcones. Capstone, The UNC Asheville Journal of Undergraduate Scholarship. Retrieved from [Link]

-

Varala, R., et al. (2010). An efficient synthesis of β-amino ketone compounds through one-pot three-component Mannich-type reactions using bismuth nitrate as catalyst. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-amino ketones, aldehydes and derivatives. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2025). Amide linked chalcone derivatives, a promising class of compounds with versatile biological effects. PMC. Retrieved from [Link]

-

Shashiprabha, et al. (n.d.). Synthesis and Characterization of Chalcones and Pyrazolines derived from Substituted Aryl ether. CORE. Retrieved from [Link]

-

Patel, K. D., et al. (2012). Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Scholars Research Library. Retrieved from [Link]

-

Singh, A., et al. (2025). A Report On Chalcone Derivatives: Anticancer Effect In Drug Developments. ResearchGate. Retrieved from [Link]

-

Shobeiri, S. Z., et al. (2011). 3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one. PMC. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-bromophenyl)-3-(4-chloro-3-nitroanilino)-1-propanone. Retrieved from [Link]

-

Sonneck, M., et al. (2025). 1-(4-Bromophenyl)-3-chloropropan-1-one. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-bromoanilino)-1-(4-chlorophenyl)-1-propanone. Retrieved from [Link]

-

Swamy, G. N., et al. (2013). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 5(1), 235-242. Retrieved from [Link]

Sources

- 1. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]

- 2. ccsenet.org [ccsenet.org]

- 3. 3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Synthesis of Pyrazoline Derivatives from Chalcones | Capstone, The UNC Asheville Journal of Undergraduate Scholarship [janeway.uncpress.org]

- 8. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

cytotoxicity assays for 1-(4-Bromophenyl)-3-(4-chloroanilino)-1-propanone

Application Note: Cytotoxicity Profiling of -Aminoketones

Subject: 1-(4-Bromophenyl)-3-(4-chloroanilino)-1-propanone

Class: Mannich Base (

Executive Summary & Mechanism of Action

This guide details the cytotoxicity assessment of 1-(4-Bromophenyl)-3-(4-chloroanilino)-1-propanone , a representative

Mechanism of Action (MoA):

The cytotoxicity of Mannich bases is primarily driven by their ability to undergo a retro-Mannich reaction or elimination at physiological pH, generating a reactive

Key Biological Consequences:

-

Rapid GSH Depletion: Loss of cellular antioxidant capacity.

-

ROS Accumulation: Unchecked oxidative stress leading to mitochondrial dysfunction.

-

Apoptosis: Triggered by the collapse of the redox environment.

Chemical Pathway Diagram

The following diagram illustrates the conversion of the prodrug (Mannich Base) into its active warhead and subsequent thiol alkylation.

Caption: The activation pathway of the Mannich base prodrug into a Michael acceptor, leading to thiol depletion and cell death.

Pre-Assay Quality Control (Critical)

Warning: Mannich bases are chemically labile. Failure to address stability will result in non-reproducible IC50 values.

Solubility & Stock Preparation

-

Solvent: Dimethyl sulfoxide (DMSO).

-

Solubility Limit: Typically 10–50 mM in DMSO.

-

Protocol:

-

Weigh powder into a glass vial (avoid plastics that may leach plasticizers).

-

Dissolve in sterile DMSO to create a 20 mM Master Stock .

-

Do not store aqueous dilutions. The retro-Mannich reaction accelerates in water.

-

Storage: Aliquot the DMSO stock and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Chemical Stability Check

Before treating cells, verify the compound has not decomposed into the amine and enone in the stock solution.

-

Method: Thin Layer Chromatography (TLC).[1]

-

Mobile Phase: Hexane:Ethyl Acetate (3:1).

-

Visualization: UV light (254 nm).

-

Acceptance Criteria: Single spot. If two spots appear (one matching 4-chloroaniline), discard the stock.

Primary Cytotoxicity Screen: Modified MTT Assay

Standard MTT assays can yield false positives because the reactive enone or the amine byproduct may chemically reduce MTT tetrazolium to formazan without cellular enzymes.

Experimental Design

| Parameter | Specification |

| Cell Lines | HCT-116 (Colon), MCF-7 (Breast), Jurkat (Leukemia) |

| Seeding Density | 5,000 cells/well (Adherent); 10,000 cells/well (Suspension) |

| Duration | 24h and 48h (Mannich bases act rapidly via thiol depletion) |

| Dose Range | 0.1 |

| Controls | Vehicle (0.5% DMSO), Positive (Cisplatin/Doxorubicin), Cell-Free Blank |

Step-by-Step Protocol

-

Seeding: Plate cells in 96-well clear-bottom plates (100

L/well). Incubate for 24h to allow attachment. -

Compound Preparation:

-

Prepare 200x concentrations in DMSO.

-

Dilute 1:200 into pre-warmed culture media immediately before addition.

-

Final DMSO concentration must be

0.5%.

-

-

Treatment:

-

Aspirate old media (adherent cells).

-

Add 100

L of compound-containing media. -

CRITICAL: Add the same compound dilutions to a cell-free plate (media only) to measure chemical interference.

-

-

Incubation: Incubate at 37°C, 5% CO

for 48h. -

MTT Addition:

-

Add 10

L of MTT reagent (5 mg/mL in PBS) to each well. -

Incubate for 3–4 hours.

-

-

Solubilization:

-

Carefully remove supernatant (for adherent cells).

-

Add 100

L DMSO to solubilize formazan crystals.

-

-

Readout: Measure absorbance at 570 nm (reference 630 nm).

Data Correction Formula

To correct for chemical interference:

Mechanism Validation: Thiol Depletion Assay

Since the primary MoA is alkylation, validating thiol loss is required to confirm the compound is working as a Mannich base.

DTNB (Ellman's Reagent) Protocol

This assay quantifies total free sulfhydryl groups (GSH + protein thiols).

-

Treatment: Treat cells (e.g., in 6-well plates) with the IC50 concentration of the compound for 3, 6, and 12 hours.

-

Lysis: Wash cells with PBS and lyse in RIPA buffer containing protease inhibitors (EDTA-free).

-

Reaction:

-

Mix 50

L lysate with 150

-

-

Incubation: 15 minutes at room temperature in the dark.

-

Readout: Measure absorbance at 412 nm .

-

Normalization: Normalize OD values to total protein content (via BCA assay).

Expected Result: A time-dependent decrease in free thiols compared to vehicle control.

Experimental Workflow Diagram

This flowchart guides the researcher through the decision-making process for evaluating this specific compound class.

Caption: Decision matrix for evaluating Mannich bases, accounting for chemical instability and assay interference.

References

-

Dimmock, J. R., et al. (1997). Cytotoxic activity of Mannich bases of chalcones and related compounds.[2] Journal of Medicinal Chemistry.

-

Gul, H. I., et al. (2002). Effects of Mannich bases on cellular glutathione and related enzymes of Jurkat cells in culture conditions.[2][3] Toxicology in Vitro.[4][5]

-

Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays.[6] Journal of Immunological Methods.

-

Das, U., et al. (2007).[7] Cytotoxic Thiol Alkylators.[7] Current Medicinal Chemistry.

-

Stockert, J. C., et al. (2012). Assays for viability: a review.[8] Acta Histochemica.

Sources

- 1. 3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Cytotoxic Thiol Alkylators: Ingenta Connect [ingentaconnect.com]

- 8. Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Synthesis of 1-(4-Bromophenyl)-3-(4-chloroanilino)-1-propanone

Welcome to the technical support guide for the synthesis of 1-(4-Bromophenyl)-3-(4-chloroanilino)-1-propanone. This document is designed for researchers, chemists, and drug development professionals who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity. We will delve into the common synthetic routes, explore potential pitfalls, and provide field-proven solutions grounded in established chemical principles.

Section 1: Understanding the Synthesis Pathways

The target molecule, a β-amino ketone, is typically synthesized via one of two primary routes. The choice of pathway often depends on the availability of starting materials, scalability, and desired purity profile.

Pathway A: The Aza-Michael Addition Route This is a two-step process involving the formation of an α,β-unsaturated ketone (a chalcone), followed by the conjugate addition of 4-chloroaniline.

-

Step 1 (Claisen-Schmidt Condensation): 4-Bromoacetophenone is condensed with formaldehyde (or a synthetic equivalent) to form the chalcone intermediate, 1-(4-bromophenyl)prop-2-en-1-one.

-

Step 2 (Aza-Michael Addition): 4-Chloroaniline is added across the double bond of the chalcone intermediate to yield the final product. The addition of nitrogen nucleophiles to α,β-unsaturated carbonyls is specifically termed an aza-Michael reaction.[1]

Pathway B: The Mannich Base Route This pathway involves the initial formation of a Mannich base, which is a more stable and easily handled intermediate, followed by a nucleophilic substitution.

-

Step 1 (Mannich Reaction): 4-Bromoacetophenone is reacted with formaldehyde and a secondary amine, typically dimethylamine hydrochloride, to form the ketonic Mannich base, 1-(4-bromophenyl)-3-(dimethylamino)-1-propanone hydrochloride.[2][3]

-

Step 2 (Nucleophilic Substitution): The Mannich base is then treated with 4-chloroaniline. The more nucleophilic 4-chloroaniline displaces dimethylamine to form the desired product. This approach can offer better control and avoid side reactions sometimes seen with primary amines in direct Mannich reactions.[4]

Workflow Comparison Diagram

Caption: Comparison of the two primary synthetic workflows.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, focusing primarily on the more common Aza-Michael addition pathway and its preceding chalcone synthesis.

Issue 1: Low Yield During Chalcone Synthesis (Claisen-Schmidt Condensation)

Q: I'm getting a low yield of my chalcone intermediate, 1-(4-bromophenyl)prop-2-en-1-one. What are the common causes and solutions?

A: Probable Causes & Solutions

Low yields in Claisen-Schmidt condensations are often due to side reactions or incomplete conversion. The primary side reaction is a subsequent Michael addition of the 4-bromoacetophenone enolate onto the newly formed chalcone product, creating an undesired byproduct.[5]

| Probable Cause | Scientific Rationale | Recommended Solution |

| Strong Base / High Temp | Strong bases (e.g., NaOH, KOH) and high temperatures increase the concentration and reactivity of the ketone enolate, which promotes the undesired Michael addition side reaction.[5] | 1. Temperature Control: Perform the reaction at low temperatures (0-5 °C) in an ice bath to minimize the rate of the Michael addition.[5] 2. Milder Base: Consider using a milder base or a stoichiometric amount of a strong base that is consumed during the reaction.[5] |

| Prolonged Reaction Time | Leaving the reaction for too long after the chalcone has formed provides more opportunity for the subsequent side reaction to occur.[5] | Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting materials are consumed and before significant byproduct formation is observed. |

| Incorrect Stoichiometry | An excess of the enolizable ketone (4-bromoacetophenone) leads to a higher concentration of the nucleophilic enolate, driving the unwanted side reaction. | Optimize Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the non-enolizable aldehyde component (formaldehyde) to ensure the ketone is fully consumed. |

Issue 2: Low Yield or No Reaction in the Final Aza-Michael Addition Step

Q: My chalcone intermediate is pure, but the addition of 4-chloroaniline is giving a low yield or failing completely. Why is this happening?

A: Probable Causes & Solutions

The aza-Michael addition can be challenging due to the reduced nucleophilicity of anilines and the reversibility of the reaction.

| Probable Cause | Scientific Rationale | Recommended Solution |

| Poor Nucleophilicity of Aniline | 4-Chloroaniline is a relatively weak nucleophile due to the electron-withdrawing effect of the chlorine atom and the delocalization of the nitrogen lone pair into the aromatic ring. | 1. Catalysis: Use a catalyst to activate the substrate or the nucleophile. Lewis acids like In(OTf)₃ or heterogeneous catalysts can promote the reaction.[6][7][8] 2. Solvent Choice: Use a polar protic solvent like methanol or ethanol. The solvent can help stabilize the transition state. Some reactions also benefit from solvent-free conditions.[6][9] |

| Reaction Reversibility (Retro-Michael) | The aza-Michael addition is often a reversible equilibrium. Under certain conditions, particularly with heating, the product can revert to the starting materials (a retro-Michael addition).[7][8] | 1. Temperature Optimization: Do not overheat the reaction. While some heat may be necessary to overcome the activation energy, excessive heat can shift the equilibrium back to the starting materials. Room temperature is often sufficient, especially with a catalyst.[6] 2. Product Crystallization: If the product is a solid, choosing a solvent system where it is sparingly soluble can drive the reaction forward by Le Châtelier's principle as the product crystallizes out of the solution. |

| Steric Hindrance | Although less of a factor in this specific reaction, steric bulk on either the aniline or the chalcone can impede the reaction. | Ensure starting materials are correct and consider that bulky substituents in analogous reactions may require longer reaction times or more forcing conditions. |

Issue 3: Formation of Multiple Products and Purification Difficulties

Q: My final reaction mixture shows multiple spots on TLC, and I'm struggling to isolate the pure product. What are these impurities?

A: Probable Causes & Solutions

Impurity profiles often point to unreacted starting materials or specific side reactions.

| Probable Cause | Scientific Rationale | Recommended Solution |

| Unreacted Starting Materials | The most common "impurities" are simply unreacted chalcone and 4-chloroaniline due to an incomplete reaction. | 1. Drive Reaction to Completion: Increase the reaction time or employ a catalyst as described in Issue 2. Using a slight excess (1.1-1.2 equivalents) of the aniline can also help consume the chalcone.[10] 2. Purification: Column chromatography on silica gel is typically effective for separating the less polar chalcone from the more polar product and aniline. |

| Bis-Addition Product | If there are other reactive sites or if the reaction conditions are too harsh, bis-addition could theoretically occur, though it is less likely with a mono-functional aniline. | Control Stoichiometry: Use a 1:1 or near 1:1 stoichiometry of reactants to minimize the chance of multiple additions. |

| Oxidation/Degradation | Amines and enones can be sensitive to air oxidation, especially over long reaction times at elevated temperatures, leading to colored impurities. | Inert Atmosphere: For sensitive reactions or if you observe significant color change, run the reaction under an inert atmosphere of nitrogen or argon. |

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the aza-Michael addition?

The aza-Michael addition is a conjugate addition reaction. The lone pair of electrons on the nitrogen atom of 4-chloroaniline acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ketone. This creates a new carbon-nitrogen bond and forms an enolate intermediate, which is then protonated (typically by the solvent) to yield the final β-amino ketone product.[11]

Aza-Michael Reaction Mechanism

Sources

- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 2. 1-Propanone, 1-(4-bromophenyl)-3-(dimethylamino)-, hydrochloride (1:1) | C11H15BrClNO | CID 200186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 881-83-4,3-(Dimethylamino)-4'-bromopropiophenone Hydrochloride | lookchem [lookchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. New eco-friendly animal bone meal catalysts for preparation of chalcones and aza-Michael adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. americanelements.com [americanelements.com]

- 9. researchgate.net [researchgate.net]

- 10. 3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In the addition of aniline to the chalcone product, what type of reaction.. [askfilo.com]

Technical Support Center: Synthesis of 1-(4-Bromophenyl)-3-(4-chloroanilino)-1-propanone

Current Status: ONLINE Agent: Senior Application Scientist Ticket ID: RXN-BETA-AMINO-001[1]

Core Directive & System Overview

Welcome to the technical support interface for the synthesis of 1-(4-Bromophenyl)-3-(4-chloroanilino)-1-propanone . This molecule belongs to the class of

These compounds are pharmacologically significant but synthetically treacherous.[1] They exist in a precarious equilibrium.[1] The central challenge is not forming the bond—it is preventing the molecule from falling apart (Retro-Michael addition) or reacting too eagerly (Bis-alkylation).

This guide treats your synthesis as a "system" with specific failure modes. We will address the three most common "error codes" reported by researchers:

-

Error 404: Product Disappearance (Retro-Michael Instability).

-

Error 500: High Molecular Weight Impurities (Bis-Alkylation).

-

Error 503: Oxidative Degradation (Tar Formation).

Troubleshooting Modules (FAQs)

Ticket #1: The "Vanishing Product" Phenomenon

User Report: "I synthesized the compound, but after workup and rotary evaporation, the NMR shows a mixture of starting materials and a vinyl ketone. My yield dropped from 80% to 30% overnight."

Diagnosis: Retro-Michael Elimination.

This is the most critical feature of